REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][C:15]([O:18]C)=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[O:20]C.Cl.[NH+]1C=CC=CC=1>>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[OH:20] |f:1.2|
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Name
|
1-chloro-2-methoxy-6-(4-methoxyphenyl)naphthalene
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC2=CC(=CC=C12)C1=CC=C(C=C1)OC)OC
|
Name
|
pyridinium HCl
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 190° C.
|
Type
|
CUSTOM
|
Details
|
to yield 0.12 g (41%) of an off white solid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC2=CC(=CC=C12)C1=CC=C(C=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |